Cas no 2246622-79-5 (1-Chloroethyl N-[2-[(2S,3S)-3-(acetyloxy)-3,4-dihydro-2-(4-methoxyphenyl)-4-oxo-1,5-benzothiazepin-5(2H)-yl]ethyl]-N-methylcarbamate)

1-Chloroethyl N-[2-[(2S,3S)-3-(acetyloxy)-3,4-dihydro-2-(4-methoxyphenyl)-4-oxo-1,5-benzothiazepin-5(2H)-yl]ethyl]-N-methylcarbamate structure
2246622-79-5 structure
Product Name:1-Chloroethyl N-[2-[(2S,3S)-3-(acetyloxy)-3,4-dihydro-2-(4-methoxyphenyl)-4-oxo-1,5-benzothiazepin-5(2H)-yl]ethyl]-N-methylcarbamate
CAS-nummer:2246622-79-5
MF:C24H27ClN2O6S
MW:506.998984575272
CID:6635485
Update Time:2024-01-19

1-Chloroethyl N-[2-[(2S,3S)-3-(acetyloxy)-3,4-dihydro-2-(4-methoxyphenyl)-4-oxo-1,5-benzothiazepin-5(2H)-yl]ethyl]-N-methylcarbamate Chemische en fysische eigenschappen

Naam en identificatie

    • 1-Chloroethyl N-[2-[(2S,3S)-3-(acetyloxy)-3,4-dihydro-2-(4-methoxyphenyl)-4-oxo-1,5-benzothiazepin-5(2H)-yl]ethyl]-N-methylcarbamate
    • Inchi: 1S/C24H27ClN2O6S/c1-15(25)32-24(30)26(3)13-14-27-19-7-5-6-8-20(19)34-22(21(23(27)29)33-16(2)28)17-9-11-18(31-4)12-10-17/h5-12,15,21-22H,13-14H2,1-4H3/t15?,21-,22+/m1/s1
    • InChI-sleutel: OBZVVBABXUKRRL-LQJNRQTASA-N
    • LACHT: C(OC(Cl)C)(=O)N(CCN1C2=CC=CC=C2S[C@@H](C2=CC=C(OC)C=C2)[C@@H](OC(C)=O)C1=O)C

Experimentele eigenschappen

  • Dichtheid: 1.35±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Kookpunt: 668.9±55.0 °C(Predicted)
  • pka: -0.88±0.60(Predicted)
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